molecular formula C21H26N4O5S2 B2985598 Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-07-4

Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2985598
CAS No.: 361174-07-4
M. Wt: 478.58
InChI Key: BGJRTEDQCJFCRC-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H26N4O5S2 and its molecular weight is 478.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which leads to its deactivation .

Mode of Action

The compound interacts with CK2 and GSK3β, inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . As a result, PTEN remains active, exerting its tumor suppressor effects.

Biochemical Pathways

The compound affects the PTEN pathway. Under normal conditions, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation . The compound’s inhibitory action on these kinases prevents pten phosphorylation, allowing it to remain active . Active PTEN can then exert its tumor suppressor effects, which include inhibiting cell proliferation and promoting apoptosis.

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The primary result of the compound’s action is the prevention of PTEN deactivation . This leads to an increase in active PTEN, which can inhibit cell proliferation and promote apoptosis. Therefore, the compound may have potential antitumor effects.

Properties

IUPAC Name

ethyl 4-[4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S2/c1-2-30-21(27)24-11-13-25(14-12-24)32(28,29)16-9-7-15(8-10-16)19(26)23-20-22-17-5-3-4-6-18(17)31-20/h7-10H,2-6,11-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJRTEDQCJFCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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